3-Iodo-N-tosyl-4-aminobenzotriazole
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Overview
Description
3-Iodo-N-tosyl-4-aminobenzotriazole is a complex organic compound that features a benzo[d][1,2,3]triazole ring substituted with an iodine atom and a sulfonamide group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-tosyl-4-aminobenzotriazole typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This core can be synthesized through a cyclization reaction involving appropriate precursorsThe sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-tosyl-4-aminobenzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The benzo[d][1,2,3]triazole ring can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, N-iodosuccinimide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzo[d][1,2,3]triazoles, while coupling reactions can produce more complex polycyclic compounds .
Scientific Research Applications
3-Iodo-N-tosyl-4-aminobenzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Iodo-N-tosyl-4-aminobenzotriazole involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler analog without the iodine and sulfonamide substitutions.
4-Methylbenzenesulfonamide: Lacks the benzo[d][1,2,3]triazole ring and iodine atom.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Similar in structure but with different substituents and functional groups .
Uniqueness
3-Iodo-N-tosyl-4-aminobenzotriazole is unique due to the combination of the benzo[d][1,2,3]triazole ring, iodine atom, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1329835-01-9 |
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Molecular Formula |
C13H11IN4O2S |
Molecular Weight |
414.221 |
IUPAC Name |
N-(3-iodobenzotriazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11IN4O2S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11-13(12)18(14)17-15-11/h2-8,16H,1H3 |
InChI Key |
FOLDXKCJHZXJAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N(N=N3)I |
Synonyms |
1-(3-Iodo-N-tosyl-4-aminobenzyl)-1H-1,2,4-triazole; 2-Iodo-N-tosyl-4-(1H-1,2,4-triazol-1-ylmethyl)-benzenamine; |
Origin of Product |
United States |
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